(2-Bromo-5-chlorophenyl)methanamine

Description

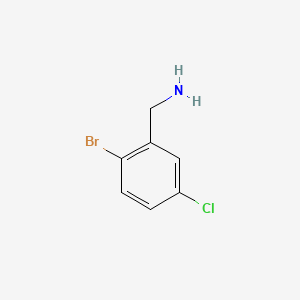

(2-Bromo-5-chlorophenyl)methanamine is a substituted benzylamine derivative featuring a benzene ring with bromine (Br) at position 2, chlorine (Cl) at position 5, and a methanamine (-CH₂NH₂) group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ligands or bioactive molecules where halogen substituents enhance binding affinity or metabolic stability . Its molecular formula is C₇H₆BrClN, with a molecular weight of 235.49 g/mol.

Properties

IUPAC Name |

(2-bromo-5-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLVFGCUXVRRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-60-4 | |

| Record name | (2-bromo-5-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methanamine typically involves the bromination and chlorination of a phenylmethanamine precursor. One common method starts with 2-bromo-5-chlorobenzaldehyde, which undergoes reductive amination to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. For instance, the bromination and chlorination steps can be optimized for large-scale synthesis by controlling temperature, reaction time, and the concentration of reagents . The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. (2-Bromo-5-methoxyphenyl)methanamine (CAS 1261448-82-1)

- Molecular Formula: C₈H₉BrNO

- Molecular Weight : 230.07 g/mol

- Key Difference : Replaces the Cl substituent at position 5 with a methoxy (-OCH₃) group.

- Impact :

b. (4-Bromo-3-methoxyphenyl)methanamine (CAS 1097778-99-8)

- Molecular Formula: C₈H₉BrNO

- Molecular Weight : 230.07 g/mol

- Key Difference : Bromine at position 4 and methoxy at position 3.

c. [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)

- Molecular Formula: C₉H₁₀BrF₂NO

- Molecular Weight : 282.09 g/mol

- Key Difference : Incorporates a difluoroethoxy (-OCH₂CF₂) group at position 5.

- Impact :

Variations in Amine Substitution

a. (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7)

Diaryl Methanamine Derivatives

a. (5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine

- Molecular Formula : C₁₄H₁₂Br₂N₂O

- Molecular Weight : 371.07 g/mol

- Key Feature : Two aromatic rings (one with Br and OCH₃, the other with Br).

b. (2-Bromophenyl)(3-chloro-5-nitrophenyl)methanamine

Comparative Data Table

Key Research Findings

- Electronic Effects : Halogens (Br, Cl) and methoxy groups significantly influence reactivity. Cl’s electron-withdrawing nature enhances stability in acidic conditions, whereas OCH₃ increases solubility .

- Biological Relevance : Diaryl methanamines (e.g., –9) show enhanced binding to enzymes like cytochrome P450 due to dual aromatic interactions .

- Synthetic Utility : Primary amines (target compound) are preferred for further functionalization, while secondary amines () are used in stable prodrug designs .

Biological Activity

The compound's structure can be represented as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 219.50 g/mol

- Functional Groups :

- Amine group (-NH)

- Halogen substituents (Br and Cl)

The presence of halogens enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of (2-Bromo-5-chlorophenyl)methanamine is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound's binding properties and reactivity. Such interactions may affect biological pathways related to neurotransmission, enzyme inhibition, or even antimicrobial activity.

Potential Biological Targets

- Enzymatic Inhibition : The amine group may interact with active sites of enzymes, altering their function.

- Receptor Binding : The compound might bind to neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Predictions

Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have suggested that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

- Anticancer Properties : Structural analogs have demonstrated antiproliferative effects in cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2-Bromo-4-chlorophenyl)methanamine | Bromine and chlorine on an aniline ring | Antimicrobial activity |

| (5-Bromo-2-chlorophenyl)methanamine | Similar halogen substitutions | Antitumor effects |

| (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine | Cyclopropyl group attached | Neuroactive properties |

The unique combination of bromine and chlorine in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Anticancer Activity

Recent studies involving structurally similar compounds have highlighted their potential as anticancer agents. For example, compounds with similar halogenated phenyl groups have shown significant antiproliferative activity against various cancer cell lines:

- Study Results :

Antimicrobial Studies

Research has indicated that compounds with similar structures can possess antimicrobial properties. For instance, derivatives with halogen substituents have been effective against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.